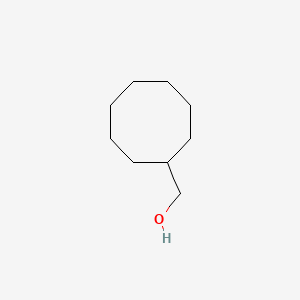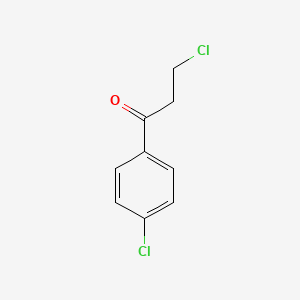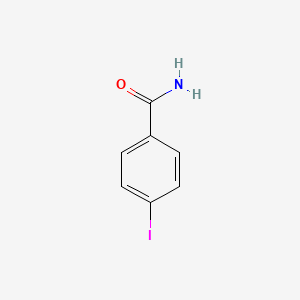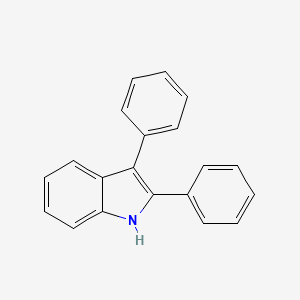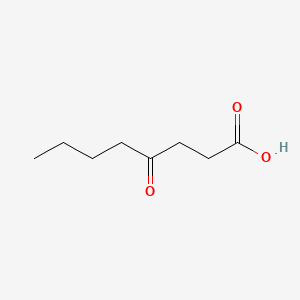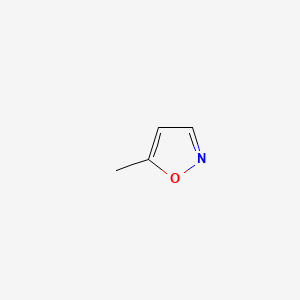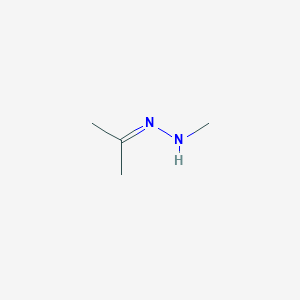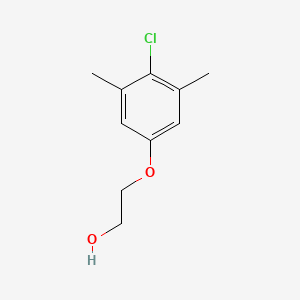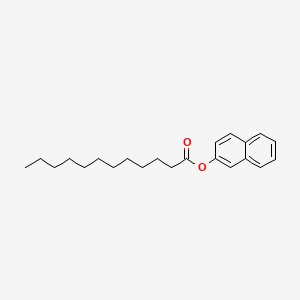
2-Naphthyl laurate
概要
説明
2-Naphthyl laurate, also known as 2-naphthyl lauric acid, is a fatty acid with remarkable properties. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. This compound is an important intermediate in the synthesis of various organic compounds, such as surfactants, detergents, and pharmaceuticals. It is also used as an additive in various industrial applications, including lubricants, cosmetics, and plasticizers. This compound has a variety of applications in scientific research due to its unique properties.
科学的研究の応用
Enzymatic Activity and Biochemical Applications
2-Naphthyl laurate has been studied extensively in the context of enzymatic reactions and biochemical assays. For instance, a study on the activity of esterases in different tissues utilized this compound as a substrate to investigate enzyme activities in various human and murine tissues, including kidney, liver, lung, spleen, and red blood cells. This research highlighted that no cleavage of laurate esters was demonstrable, providing insight into the specificity and activity of tissue esterases (Young & Bittar, 1974). Similarly, studies on the enzymatic kinetic resolution of secondary alcohols like 1-(2-naphthyl)ethanol revealed the high enantioselectivity of certain enzymatic processes, where this compound was a key component in understanding these biochemical transformations (Irimescu, Saito, & Kato, 2003).
Lipase Assays and Lipid Metabolism
This compound plays a crucial role in lipase assays, serving as a substrate to study the activity of lipases in various biological systems. For example, a study on the heterogeneity of triglyceride lipase in rat adipocytes utilized this compound to compare triglyceride and monoglyceride lipase activities in different adipose tissue preparations (Chmelařaron & Chmelař, 1974). Another investigation into the enzymatic activities in developing CNS myelin highlighted the use of β-naphthyl laurate to study changes in esterase activities during brain development (Frey, Arstila, Rinne, & Riekkinen, 1971).
Molecular Biology and Genetic Engineering
This compound has also been implicated in molecular biology and genetic engineering research. A notable example is the genetic engineering of rapeseed for the accumulation of laurate, where the metabolic and genetic parameters influencing laurate accumulation were studied. This research provides insights into the potential of genetic modification in altering oil composition in plants, which has significant implications for agriculture and biofuel production (Voelker et al., 1996).
Safety and Hazards
When handling 2-Naphthyl Laurate, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds in life science related research .
Mode of Action
As a biochemical reagent, it is expected to interact with its targets, leading to changes at the molecular or cellular level .
Biochemical Pathways
Given its role as a biochemical reagent, it may be involved in various biochemical assays and could potentially influence a range of biochemical pathways .
Result of Action
As a biochemical reagent, it is expected to cause changes at the molecular or cellular level during life science related research .
生化学分析
Biochemical Properties
2-Naphthyl laurate plays a significant role in biochemical reactions, particularly in the study of enzyme activity. This compound is often used as a substrate in enzymatic assays to measure the activity of esterases and lipases . Esterases and lipases hydrolyze this compound, releasing 2-naphthol and lauric acid. The released 2-naphthol can be quantitatively measured, providing insights into the enzyme’s activity. The interactions between this compound and these enzymes are crucial for understanding various biochemical processes and enzyme kinetics.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with esterases and lipases. These enzymes catalyze the hydrolysis of this compound, resulting in the formation of 2-naphthol and lauric acid . The binding of this compound to the active site of these enzymes is a critical step in this process. The hydrolysis reaction is facilitated by the catalytic residues within the enzyme’s active site, leading to the cleavage of the ester bond in this compound. This reaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of esterases and lipases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The stability of this compound is influenced by factors such as temperature, pH, and storage conditions . Over time, the compound may degrade, leading to a decrease in its effectiveness in enzymatic assays. Long-term studies have shown that the hydrolysis products of this compound, such as 2-naphthol and lauric acid, can have lasting effects on cellular function. These effects include alterations in lipid metabolism and changes in cell signaling pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The hydrolysis of this compound by esterases and lipases results in the formation of lauric acid and 2-naphthol . Lauric acid is further metabolized through beta-oxidation, contributing to energy production within cells. The presence of 2-naphthol can also influence metabolic pathways, affecting the levels of various metabolites and metabolic flux. Understanding these metabolic pathways is crucial for studying the biochemical effects of this compound.
特性
IUPAC Name |
naphthalen-2-yl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-15-22(23)24-21-17-16-19-13-11-12-14-20(19)18-21/h11-14,16-18H,2-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGUBXZFFSTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212844 | |
| Record name | 2-Naphthyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6343-73-3 | |
| Record name | β-Naphthyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-Naphthyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthyl laurate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEX5Y54P6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 2-naphthyl laurate replaced with 2-naphthyl myristate in the colorimetric assay for human serum lipase?
A1: The abstract states that sodium taurocholate, a bile salt commonly used to activate pancreatic lipase, was found to be unreliable in human serum when using this compound as a substrate []. This suggests that this compound may not be efficiently hydrolyzed by human pancreatic lipase in the presence of sodium taurocholate. The researchers found that substituting this compound with the esterase-resistant 2-naphthyl myristate allowed for a more reliable and sensitive assay for human serum lipase [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

